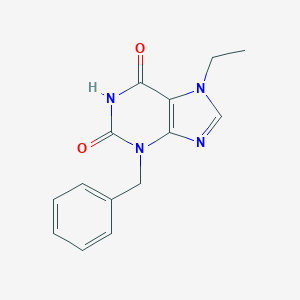

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione

Vue d'ensemble

Description

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 7-ethylxanthine with benzyl chloride in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding purine N-oxides.

Reduction: Reduction reactions can convert it to dihydropurine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Applications De Recherche Scientifique

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their signaling pathways and leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Ethyl-1,3-dimethylxanthine: Similar in structure but with different substituents on the purine ring.

1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another purine derivative with distinct functional groups.

7-Benzyl-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione: A structurally related compound with variations in the substituents.

Uniqueness

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of benzyl and ethyl groups on the purine ring.

Activité Biologique

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione (CAS No. 139927-85-8) is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a benzyl group at the 3-position and an ethyl group at the 7-position of the purine ring. Its molecular formula is , with a molecular weight of approximately 270.29 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been identified as an inhibitor of human poly(A)-specific ribonuclease, which plays a critical role in RNA metabolism. This inhibition can have significant implications for cancer therapy and other diseases where RNA regulation is crucial .

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Enzyme Inhibition : The compound shows potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit Caf1 activity with an IC50 value of approximately 22.8 μM .

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer properties by affecting cell proliferation and apoptosis in cancer cell lines .

- Anti-inflammatory Effects : Ongoing research is exploring its potential therapeutic applications in reducing inflammation, making it a candidate for further studies in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methylxanthine | Methyl group at position 3 | Caffeine derivative; stimulant effects |

| 7-Ethylxanthine | Ethyl group at position 7 | Less bioactive than its parent xanthines |

| 1-Methyluric Acid | Methyl group at position 1 | Involved in uric acid metabolism |

| 8-Aminopurine | Amino group at position 8 | Exhibits different biological activities |

The specific combination of substituents on the purine ring in this compound enhances its interaction with biological targets compared to simpler derivatives .

Case Studies and Research Findings

- Inhibition Studies : In a study focusing on the biochemical profiling of purine derivatives, researchers found that substituting the benzyl moiety with smaller groups significantly reduced inhibitory activity against target enzymes . This highlights the importance of the compound's specific structure for maintaining its biological efficacy.

- Therapeutic Applications : A recent exploration into the therapeutic potential of this compound indicated promising results in vitro against various cancer cell lines, suggesting a pathway for future clinical applications .

Propriétés

IUPAC Name |

3-benzyl-7-ethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-2-17-9-15-12-11(17)13(19)16-14(20)18(12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPOHOPPWDSWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394968 | |

| Record name | 3-Benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672034 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

139927-85-8 | |

| Record name | 3-Benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.